molecular formula C12H10O4 B127191 3-Hydroxy-7-methoxy-2-naphthoic acid CAS No. 143355-56-0

3-Hydroxy-7-methoxy-2-naphthoic acid

Cat. No. B127191
M. Wt: 218.2 g/mol
InChI Key: UDAQUPSJOGVPIX-UHFFFAOYSA-N
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Description

3-Hydroxy-7-methoxy-2-naphthoic acid is a compound that is structurally related to various naphthoic acid derivatives, which have been studied for their potential applications in pharmaceuticals and materials science. While the specific compound is not directly mentioned in the provided papers, related compounds have been synthesized and evaluated for their biological activities and interactions with other molecules.

Synthesis Analysis

The synthesis of compounds related to 3-hydroxy-7-methoxy-2-naphthoic acid involves multi-step organic reactions. For instance, a derivative of 3-hydroxy-2-naphthoic acid was synthesized through a Friedel-Crafts reaction, followed by condensation, dehydration, and hydrolysis steps, resulting in a pharmaceutical intermediate with a high purity of 99.7% and a yield of 41.9% . This suggests that similar synthetic routes could be applied to synthesize 3-hydroxy-7-methoxy-2-naphthoic acid with potential modifications to introduce the methoxy group at the 7-position.

Molecular Structure Analysis

The molecular structure and dynamics of related naphthoic acid derivatives have been studied using computational methods. For example, the PM3 level of theory was used to compute the geometries and energies of tautomers of a sulfonated naphthalene azo dye, revealing the stability of various conformations and the influence of substituents on the molecule's structure . This indicates that computational studies could provide valuable insights into the molecular structure of 3-hydroxy-7-methoxy-2-naphthoic acid.

Chemical Reactions Analysis

The reactivity of naphthoic acid derivatives can be influenced by the presence of functional groups. In one study, the introduction of a hydroxy group at the 5-position of a naphthyridone derivative was found to negatively affect its biochemical potency, while a methoxy group was better tolerated . This suggests that the methoxy group in 3-hydroxy-7-methoxy-2-naphthoic acid may also influence its reactivity and interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthoic acid derivatives can be characterized by various analytical techniques. For instance, the formation of chelates between aluminium(III) and a sulfonated derivative of 3-hydroxy-2-naphthoic acid was studied using potentiometric, spectrophotometric, and spectrofluorometric methods, providing stability constants and protonation constants of the ligand . Additionally, the analysis of weak interactions, such as hydrogen bonds and aromatic stacking interactions, in the crystals of 2-hydroxy-3-naphthoic acid with N-heterocycles, was performed using X-ray diffraction, infrared, and thermogravimetric analyses . These studies highlight the importance of such interactions in the supramolecular assembly and stability of naphthoic acid derivatives, which would be relevant for 3-hydroxy-7-methoxy-2-naphthoic acid as well.

Scientific Research Applications

Catalytic Synthesis

3-Hydroxy-7-methoxy-2-naphthoic acid plays a crucial role in the synthesis of arylamides, which are used in producing organic azo pigments, medicines, and pesticides. Notably, phosphorus trichloride has been identified as an effective catalyst for synthesizing 3-hydroxy-2-naphthoic acid anilide, a significant compound in this context (Shteinberg, 2022).

Supramolecular Assemblies

Research has explored the formation of supramolecular assemblies involving 2-hydroxy-3-naphthoic acid with various N-containing co-crystal formers. This includes the study of weak interactions like hydrogen bonds and aromatic stacking in these molecular complexes (Pang et al., 2015).

Solubility Studies

The solubility of 3-hydroxy-2-naphthoic acid in various solvents has been measured, providing valuable insights for practical applications in different industries. The study covers a wide range of solvents and binary mixtures, enhancing the understanding of the compound's properties under different conditions (Fan et al., 2018).

Photophysical Properties

3-Hydroxy-2-naphthoic acid exhibits unique spectral and photophysical properties, including dual emission due to excited state intramolecular proton transfer. This phenomenon is particularly significant in various media and provides insights into the photophysical behavior of this compound (Mishra et al., 2001).

Analytical Chemistry

This compound has been used for the gravimetric determination of elements like thorium and zirconium, showcasing its importance in analytical chemistry. Its derivatives can be used for the extraction and separation of these elements from various sources, demonstrating its versatility in analytical applications (Datta, 1957).

Safety And Hazards

“3-Hydroxy-7-methoxy-2-naphthoic acid” is harmful if swallowed and may cause respiratory irritation. It can cause serious eye damage and is harmful to aquatic life with long-lasting effects .

Future Directions

The future directions of research on “3-Hydroxy-7-methoxy-2-naphthoic acid” could involve the synthesis of novel compounds that combine high effectiveness in metal extraction with minimal leaching .

properties

IUPAC Name

3-hydroxy-7-methoxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-16-9-3-2-7-6-11(13)10(12(14)15)5-8(7)4-9/h2-6,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAQUPSJOGVPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(C=C2C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345962
Record name 3-Hydroxy-7-methoxy-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-7-methoxy-2-naphthoic acid

CAS RN

143355-56-0
Record name 3-Hydroxy-7-methoxy-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-7-methoxy-2-naphthoic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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